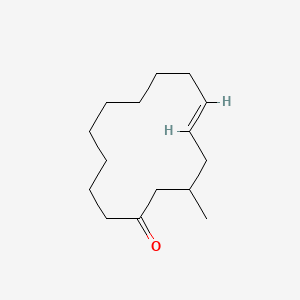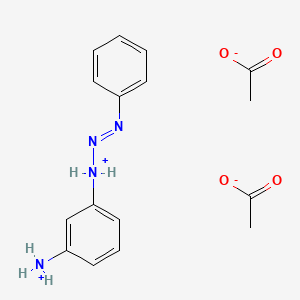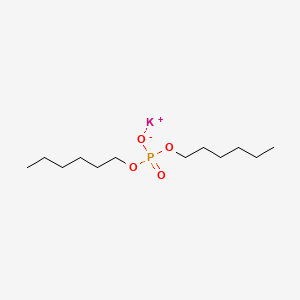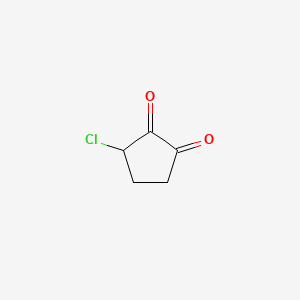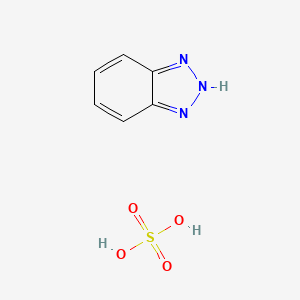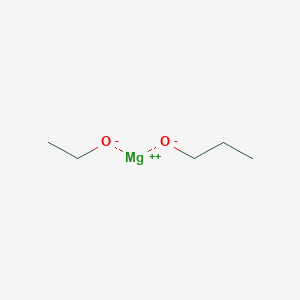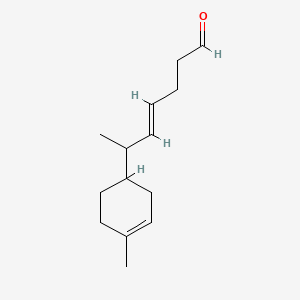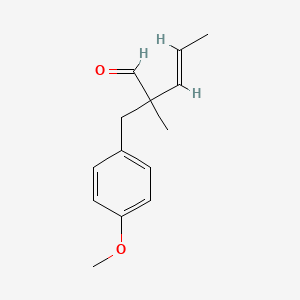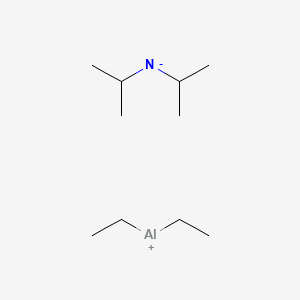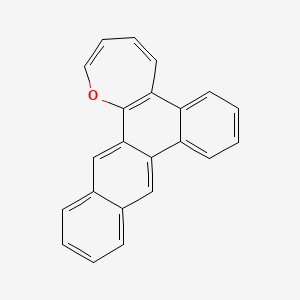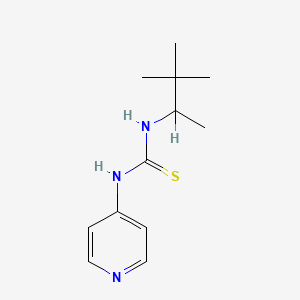
1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyridyl group attached to a thiourea moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea typically involves the reaction of 4-pyridyl isothiocyanate with 1,2,2-trimethylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the pyridyl group can lead to the formation of piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Pyridyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a trimethylpropyl group.
1-(4-Pyridyl)-3-methylthiourea: Similar structure but with a methyl group instead of a trimethylpropyl group.
Uniqueness
1-(4-Pyridyl)-3-(1,2,2-trimethylpropyl)thiourea is unique due to the presence of the bulky trimethylpropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to other thiourea derivatives.
Propriétés
Numéro CAS |
67027-06-9 |
|---|---|
Formule moléculaire |
C12H19N3S |
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
1-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylthiourea |
InChI |
InChI=1S/C12H19N3S/c1-9(12(2,3)4)14-11(16)15-10-5-7-13-8-6-10/h5-9H,1-4H3,(H2,13,14,15,16) |
Clé InChI |
TYNORQRGVYNOSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)NC(=S)NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



